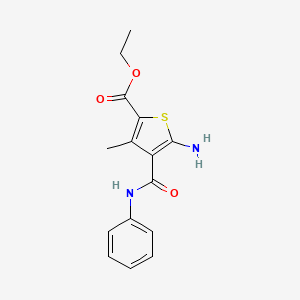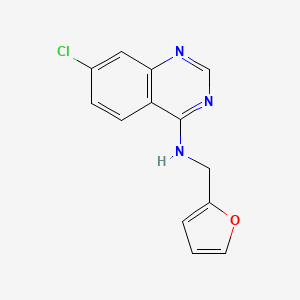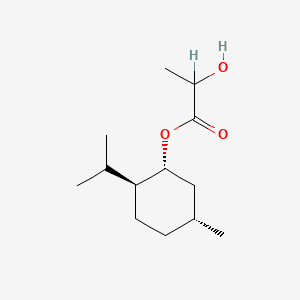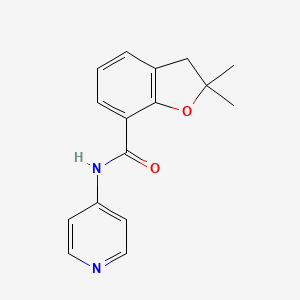![molecular formula C15H18BrClN2O4 B1223638 ethyl 4-[2-(4-bromo-2-chlorophenoxy)acetyl]piperazine-1-carboxylate CAS No. 6634-30-6](/img/structure/B1223638.png)
ethyl 4-[2-(4-bromo-2-chlorophenoxy)acetyl]piperazine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
ethyl 4-[2-(4-bromo-2-chlorophenoxy)acetyl]piperazine-1-carboxylate is a synthetic organic compound that belongs to the class of piperazine derivatives This compound is characterized by the presence of a piperazine ring, a phenoxy group substituted with bromine and chlorine, and an ethyl ester functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-[2-(4-bromo-2-chlorophenoxy)acetyl]piperazine-1-carboxylate typically involves multiple steps:
Formation of the Phenoxy Intermediate: The initial step involves the reaction of 4-bromo-2-chlorophenol with an appropriate acylating agent to form the phenoxy intermediate.
Coupling with Piperazine: The phenoxy intermediate is then coupled with piperazine under controlled conditions to form the desired piperazine derivative.
Esterification: The final step involves the esterification of the piperazine derivative with ethyl chloroformate to yield the target compound.
Industrial Production Methods
In industrial settings, the production of this compound may involve optimized reaction conditions to enhance yield and purity. This includes the use of high-purity reagents, controlled temperature and pressure conditions, and efficient purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
ethyl 4-[2-(4-bromo-2-chlorophenoxy)acetyl]piperazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the reduction of the carbonyl group.
Substitution: The bromine and chlorine atoms on the phenoxy group can undergo nucleophilic substitution reactions, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives with altered functional groups.
Reduction: Reduced derivatives with modified carbonyl groups.
Substitution: Substituted derivatives with new functional groups replacing bromine or chlorine.
Applications De Recherche Scientifique
ethyl 4-[2-(4-bromo-2-chlorophenoxy)acetyl]piperazine-1-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of ethyl 4-[2-(4-bromo-2-chlorophenoxy)acetyl]piperazine-1-carboxylate involves its interaction with specific molecular targets and pathways. The phenoxy group and piperazine ring play crucial roles in its binding to target proteins and enzymes, leading to modulation of their activity. The exact molecular targets and pathways may vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-[2-(4-Chloro-2-fluorophenoxy)-1-oxoethyl]-1-piperazinecarboxylic acid ethyl ester
- 4-[2-(4-Bromo-2-methylphenoxy)-1-oxoethyl]-1-piperazinecarboxylic acid ethyl ester
- 4-[2-(4-Bromo-2-nitrophenoxy)-1-oxoethyl]-1-piperazinecarboxylic acid ethyl ester
Uniqueness
ethyl 4-[2-(4-bromo-2-chlorophenoxy)acetyl]piperazine-1-carboxylate is unique due to the specific combination of bromine and chlorine substituents on the phenoxy group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Propriétés
Numéro CAS |
6634-30-6 |
|---|---|
Formule moléculaire |
C15H18BrClN2O4 |
Poids moléculaire |
405.67 g/mol |
Nom IUPAC |
ethyl 4-[2-(4-bromo-2-chlorophenoxy)acetyl]piperazine-1-carboxylate |
InChI |
InChI=1S/C15H18BrClN2O4/c1-2-22-15(21)19-7-5-18(6-8-19)14(20)10-23-13-4-3-11(16)9-12(13)17/h3-4,9H,2,5-8,10H2,1H3 |
Clé InChI |
FHXLTHHWLKREEX-UHFFFAOYSA-N |
SMILES |
CCOC(=O)N1CCN(CC1)C(=O)COC2=C(C=C(C=C2)Br)Cl |
SMILES canonique |
CCOC(=O)N1CCN(CC1)C(=O)COC2=C(C=C(C=C2)Br)Cl |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxylic acid [2-[(1,1-dioxo-3-thiolanyl)-(2-methylpropyl)amino]-2-oxoethyl] ester](/img/structure/B1223557.png)
![N-[2-(2,4-dichlorophenyl)ethyl]-2-[[5-[1-(dimethylamino)propyl]-1,3,4-oxadiazol-2-yl]thio]acetamide](/img/structure/B1223558.png)
![3-[(4-Methylphenyl)sulfamoyl]benzoic acid [2-(2-furanylmethylamino)-2-oxoethyl] ester](/img/structure/B1223559.png)
![2-[3-[(Z)-(1-oxo-[1,3]thiazolo[3,2-a]benzimidazol-2-ylidene)methyl]indol-1-yl]acetic acid](/img/structure/B1223560.png)

![2-[2-nitro-4-(trifluoromethyl)phenoxy]-N-phenylbenzamide](/img/structure/B1223562.png)

![[4-(7-Chloro-4-quinolinyl)-1-piperazinyl]-(3,4-dichlorophenyl)methanone](/img/structure/B1223568.png)
![N-(3-dibenzofuranyl)-2-[(4-methyl-5-phenyl-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B1223572.png)
![4-chloro-N-[(phenacylamino)-sulfanylidenemethyl]benzamide](/img/structure/B1223573.png)
![4-[(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)methyl]-7-ethyl-1-benzopyran-2-one](/img/structure/B1223577.png)



